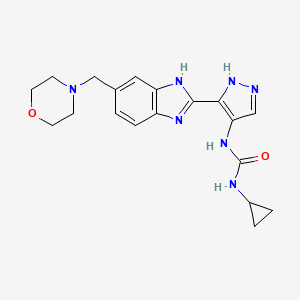

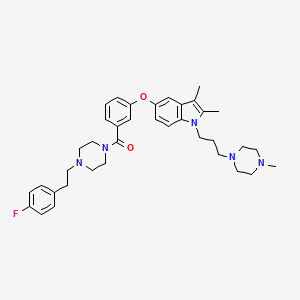

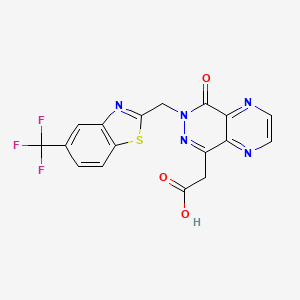

![molecular formula C23H23FN6O2 B605733 7-氟-6-[6-(甲氧基甲基)-3-吡啶基]-4-[[(1S)-1-(1-甲基-1H-吡唑-3-基)乙基]氨基]-3-喹啉甲酰胺 CAS No. 1941214-06-7](/img/structure/B605733.png)

7-氟-6-[6-(甲氧基甲基)-3-吡啶基]-4-[[(1S)-1-(1-甲基-1H-吡唑-3-基)乙基]氨基]-3-喹啉甲酰胺

描述

This compound is a 3-quinoline carboxamide . It has been identified as a potent and highly selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase . The ATM kinase plays a crucial role in the DNA damage response pathway, making this compound potentially useful in cancer therapy .

Molecular Structure Analysis

The molecular formula of this compound is C23H23FN6O2 . Unfortunately, the search results do not provide detailed information about its molecular structure.Physical And Chemical Properties Analysis

The molecular weight of this compound is approximately 434.47 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学研究应用

针对癌症治疗的 ATM 激酶抑制

一系列新的 3-喹啉甲酰胺(包括所讨论的化合物)被发现是共济失调毛细血管扩张症突变 (ATM) 激酶的有效且高度选择性抑制剂。这些化合物由于具有选择性抑制 ATM 激酶的能力,已显示出与 DNA 双链断裂诱导剂(如伊立替康)联合使用在疾病相关模型中具有疗效,表明在癌症治疗中具有潜在应用 (Degorce et al., 2016).

抗菌应用

几项研究已经合成了与目标化合物相关的新的衍生物,研究了它们作为抗菌剂的潜力。例如,已经评估了新的吡唑并[3,4-d]嘧啶衍生物的抗菌和抗真菌活性,突出了该化学框架在开发新的抗菌剂中的用途 (Holla et al., 2006)。此外,其他研究专注于创建对各种呼吸道病原体具有有效抗菌活性的喹啉衍生物,进一步强调了该化合物在抗菌研究中的相关性 (Odagiri et al., 2018).

针对癌症治疗的 c-Met 抑制剂

对该化合物的衍生物的研究已经导致了对间充质-上皮转化因子 (c-Met) 的有效和选择性抑制剂的鉴定,该因子在癌症进展中起着至关重要的作用。这些发现有助于开发新的治疗剂,用于治疗与异常 c-Met/HGF 信号相关的癌症 (Zhao et al., 2017).

抗肿瘤剂

对相关喹啉衍生物的持续研究产生了对各种肿瘤细胞系具有中等到有效细胞毒活性的化合物,为开发新的抗肿瘤剂提供了有希望的途径。这些化合物的构效关系研究为设计临床上有用的抗肿瘤药物提供了宝贵的见解 (Tsuzuki et al., 2004).

作用机制

Target of Action

The primary target of this compound is the ATM kinase . ATM kinase plays a crucial role in the DNA damage response pathway, where it is activated in response to DNA double-strand breaks. Once activated, ATM kinase phosphorylates key players in the DNA damage response pathway, coordinating cell cycle checkpoint control, DNA repair, and apoptosis.

Mode of Action

This compound acts as a potent and selective inhibitor of ATM kinase . It exhibits more than 600-fold selectivity for ATM over other kinases . By inhibiting ATM kinase, this compound can disrupt the DNA damage response pathway, potentially leading to uncontrolled cell growth and proliferation.

Biochemical Pathways

The inhibition of ATM kinase by this compound affects the DNA damage response pathway. This pathway is crucial for maintaining genomic stability, and its disruption can lead to genomic instability and cancer. The compound’s action can potentiate the antitumor effects of other drugs, such as the topoisomerase 1 inhibitor irinotecan .

Pharmacokinetics

The compound is orally bioavailable , which means it can be administered orally and is capable of being absorbed into the body through the gastrointestinal tract. The compound’s solubility in DMSO is also high , which could potentially enhance its bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the storage conditions . It is recommended to store the compound at -20°C . Furthermore, the compound’s solubility in different solvents can also influence its bioavailability and, consequently, its efficacy .

生化分析

Biochemical Properties

AZ 5704 plays a significant role in biochemical reactions, particularly as an ATM kinase inhibitor . It interacts with the ATM kinase enzyme, inhibiting its function . The nature of this interaction is inhibitory, with AZ 5704 binding to the ATM kinase and preventing it from carrying out its normal function .

Cellular Effects

In terms of cellular effects, AZ 5704 has been shown to potentiate the antitumor effects of the topoisomerase 1 inhibitor irinotecan in tumor-bearing, immunocompromised mice . This suggests that AZ 5704 may influence cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of AZ 5704 involves its action as an ATM kinase inhibitor . It binds to the ATM kinase, inhibiting its function and leading to changes in gene expression . This can result in the potentiation of the antitumor effects of other compounds, such as the topoisomerase 1 inhibitor irinotecan .

属性

IUPAC Name |

7-fluoro-6-[6-(methoxymethyl)pyridin-3-yl]-4-[[(1S)-1-(1-methylpyrazol-3-yl)ethyl]amino]quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN6O2/c1-13(20-6-7-30(2)29-20)28-22-17-8-16(14-4-5-15(12-32-3)26-10-14)19(24)9-21(17)27-11-18(22)23(25)31/h4-11,13H,12H2,1-3H3,(H2,25,31)(H,27,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNKFGYYGPLYPT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C=C1)C)NC2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)COC)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NN(C=C1)C)NC2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)COC)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

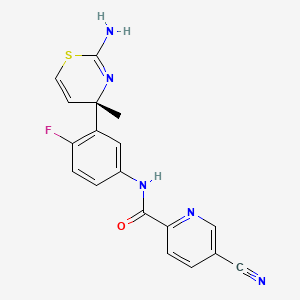

![2-(4-Oxo-3-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid](/img/structure/B605652.png)

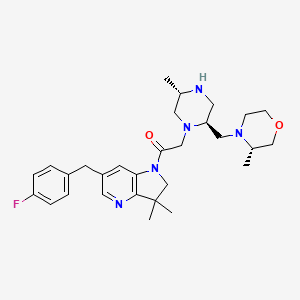

![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)

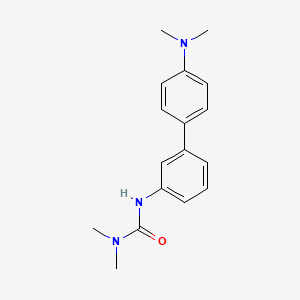

![3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine](/img/structure/B605656.png)